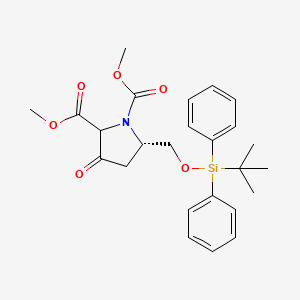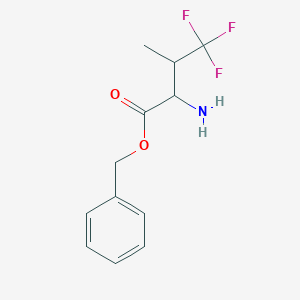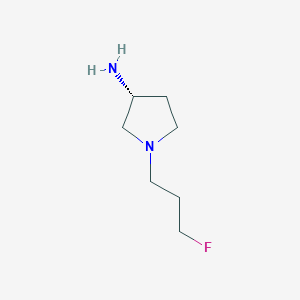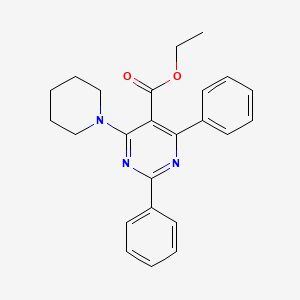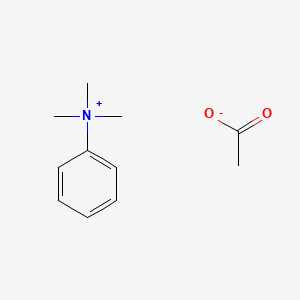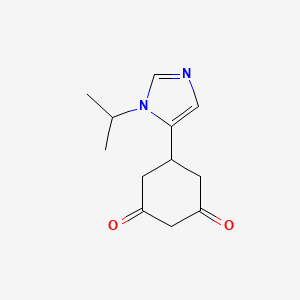![molecular formula C18H13FN4S B15217799 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine CAS No. 1652-70-6](/img/structure/B15217799.png)
6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine core substituted with a 4-fluorobenzylthio group and a phenyl group. Purine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride, thiourea, and 9-phenyl-9H-purine.
Formation of 4-Fluorobenzylthiourea: 4-Fluorobenzyl chloride is reacted with thiourea in the presence of a base such as sodium hydroxide to form 4-fluorobenzylthiourea.
Cyclization: The 4-fluorobenzylthiourea is then subjected to cyclization with 9-phenyl-9H-purine under acidic conditions to yield the desired compound, 6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzylthio group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
相似化合物的比较
Similar Compounds
6-Benzylthio-9-phenyl-9H-purine: Similar structure but lacks the fluorine atom on the benzyl group.
6-(4-Chlorobenzylthio)-9-phenyl-9H-purine: Similar structure with a chlorine atom instead of fluorine.
6-(4-Methylbenzylthio)-9-phenyl-9H-purine: Similar structure with a methyl group instead of fluorine.
Uniqueness
6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
CAS 编号 |
1652-70-6 |
|---|---|
分子式 |
C18H13FN4S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
6-[(4-fluorophenyl)methylsulfanyl]-9-phenylpurine |
InChI |
InChI=1S/C18H13FN4S/c19-14-8-6-13(7-9-14)10-24-18-16-17(20-11-21-18)23(12-22-16)15-4-2-1-3-5-15/h1-9,11-12H,10H2 |
InChI 键 |
ZFWKNFDJDPXHBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)
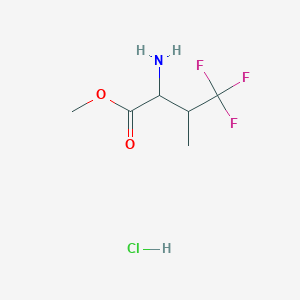
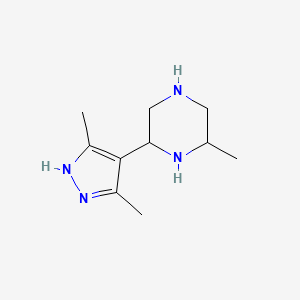

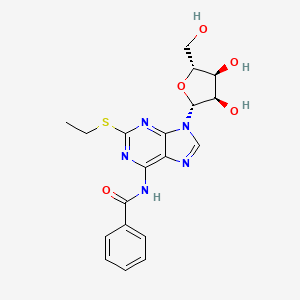
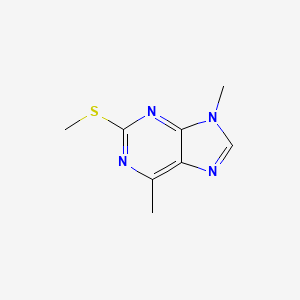
![2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one](/img/structure/B15217770.png)
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
